PACMA 31 is a small molecule identified as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , , , , , , , , ] PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds. [, ] PACMA 31 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology, due to its inhibitory effects on PDI. [, , , , , , , , , ] Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including ovarian cancer, hepatocellular carcinoma, multiple myeloma, and breast cancer. [, , , , , ] Furthermore, PACMA 31 has shown potential as a tool for investigating the role of PDI in mast cell-mediated allergic responses and food allergies. []
Pacma 31 was developed through a series of synthetic modifications aimed at enhancing the efficacy and selectivity of protein disulfide isomerase inhibitors. It belongs to a class of compounds known as irreversible inhibitors, which covalently modify their target proteins to inhibit their activity effectively. The compound is classified under small-molecule inhibitors with specific action against protein disulfide isomerase, making it a candidate for further exploration in cancer therapeutics.
The synthesis of Pacma 31 involves several key steps:
The synthetic pathway has been optimized to ensure high yields and reproducibility, allowing for further studies on its biological activity and mechanism of action.
Pacma 31 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with protein disulfide isomerase. Its structural formula includes:
The molecular weight of Pacma 31 is approximately 321.4 g/mol, and its chemical structure can be represented as follows:
This structure allows Pacma 31 to form covalent bonds with cysteine residues in protein disulfide isomerase, leading to irreversible inhibition.
Pacma 31 primarily acts through covalent modification of cysteine residues in protein disulfide isomerase. Key reactions include:
The reaction mechanism involves nucleophilic attack by the thiol group on the electrophilic carbon, facilitating the formation of a covalent adduct that inhibits the enzyme's function.
The mechanism by which Pacma 31 exerts its anticancer effects involves several steps:
Research indicates that Pacma 31 demonstrates significant anticancer activity in vitro and in vivo, particularly against ovarian cancer cells, without substantial toxicity to normal tissues.
Pacma 31 exhibits several notable physical and chemical properties:
These properties contribute to its usability in laboratory settings for further research and potential therapeutic applications.
Pacma 31 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3